molecular formula C14H19BrN2O3 B1486935 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester CAS No. 2204052-09-3

5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

Cat. No.: B1486935
CAS No.: 2204052-09-3
M. Wt: 343.22 g/mol
InChI Key: UWDYJGLFEIRPQU-UHFFFAOYSA-N
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Description

5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester is a sophisticated nicotinic acid derivative designed for advanced pharmaceutical research and chemical synthesis. This compound features a tert-butyl ester group, which serves as a versatile carboxylic acid protecting group, enabling its use in multi-step synthetic pathways where stability under basic conditions and selective deprotection are required . The morpholine and bromo substituents on the pyridine ring make this molecule a valuable bifunctional synthetic intermediate. The morpholine ring is a common pharmacophore found in molecules with significant therapeutic activity, contributing to a compound's ability to interact with biological targets, as seen in various approved drugs and investigational compounds . The bromine atom at the 5-position offers a reactive handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing researchers to create a diverse array of complex molecular architectures for screening and development. Its primary research value lies in its application as a key building block in medicinal chemistry, particularly in the synthesis of potential enzyme inhibitors and receptor modulators. Compounds with similar structural motifs, such as the tert-butyl ester and morpholine groups, have been investigated as inhibitors of critical enzymes like Poly(ADP-ribose) polymerase (PARP) and are central in the development of multitarget-directed ligands for complex disorders . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 5-bromo-2-morpholin-4-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)11-8-10(15)9-16-12(11)17-4-6-19-7-5-17/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDYJGLFEIRPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the role of nicotinic acid derivatives in cellular processes. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism depends on the specific application but generally involves binding to the active site of the target, leading to modulation of its activity. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Key Structural Features :

  • Bromine (C5) : Facilitates late-stage diversification.
  • Morpholine (C2) : Improves pharmacokinetic properties.
  • tert-Butyl Ester : Enhances metabolic stability compared to smaller esters.

Structural and Functional Analogues

(a) Methyl-5-bromo-2-morpholinonicotinate (SC-35443, CAS: 1017783-03-7)
  • Structural Difference : Methyl ester instead of tert-butyl ester.
  • Molecular Weight : 231 g/mol (vs. 81 g/mol for SC-35444, though this discrepancy may indicate a typo in evidence; tert-butyl esters typically have higher molecular weights than methyl esters).
  • Reactivity : Methyl esters hydrolyze faster under basic conditions due to lower steric hindrance, making them less stable in prolonged storage or biological systems .
(b) 5-Bromo-2-trifluoromethyl-nicotinic acid ethyl ester (CAS: 1196153-48-6)
  • Structural Difference : Trifluoromethyl (CF₃) replaces morpholine.
  • Molecular Formula: C₉H₇BrF₃NO₂; Molar Mass: 298.06 g/mol.
  • Physical Properties : Density: 1.596 g/cm³; Boiling Point: 284°C; pKa: -3.75 (indicating stronger acidity than morpholine-containing analogs) .
(c) [(3-Bromo-4-fluorophenyl)methyl]-carbamic acid tert-butyl ester (CAS: 914219-09-3)
  • Structural Difference : Carbamic acid tert-butyl ester with a bromo-fluorophenyl group.
  • Application : Demonstrates the versatility of tert-butyl esters in protecting amine groups during synthesis, highlighting their stability in multi-step reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester 101906-05-2 C₁₄H₁₉BrN₂O₃ 343.22 (estimated) tert-butyl ester, morpholine High stability, drug discovery intermediate
Methyl-5-bromo-2-morpholinonicotinate 1017783-03-7 C₁₂H₁₃BrN₂O₃ 313.15 (estimated) Methyl ester, morpholine Faster hydrolysis, lower steric hindrance
5-Bromo-2-trifluoromethyl-nicotinic acid ethyl ester 1196153-48-6 C₉H₇BrF₃NO₂ 298.06 CF₃, ethyl ester Electron-withdrawing, acidic (pKa -3.75)

Biological Activity

5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester is a chemical compound that has garnered interest due to its potential biological activities. This compound is characterized by the presence of bromine and morpholine functional groups, which contribute to its pharmacological properties.

The biological activity of 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester is primarily linked to its interaction with various neurotransmitter receptors. It has been studied for its potential as a modulator of serotonin (5-HT) and dopamine (D) receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia and depression. The compound's structure allows it to exhibit dual modulation capabilities, influencing both serotonergic and dopaminergic systems, which may enhance its therapeutic efficacy in managing complex neuropsychiatric conditions .

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound. For instance, molecular docking studies suggest that 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester exhibits significant binding affinity to serotonin transporters (SERT) and monoamine oxidase-A (MAO-A), indicating its potential role in treating major depressive disorder (MDD) .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
SERT Affinity High nanomolar range
MAO-A Inhibition Potential antidepressant effects
Dopamine Modulation Influences dopaminergic pathways

Case Studies

In a recent exploratory study, compounds similar to 5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester were synthesized and tested for their biological activity against MDD. The findings indicated that several derivatives showed promising results in terms of receptor affinity and selectivity, supporting the hypothesis that such compounds could serve as multi-target leads for psychiatric treatment .

Toxicology and Safety Profile

While the biological activities are promising, understanding the safety profile is crucial. Preliminary toxicity assessments indicate that the compound exhibits a favorable safety margin; however, comprehensive toxicological studies are necessary to fully elucidate any potential adverse effects associated with long-term use or high dosages.

Preparation Methods

Halogenation and Fluorination Techniques

  • Selective Halogenation: The bromination at the 5-position of pyridine derivatives is often achieved using electrophilic brominating agents under controlled conditions to avoid poly-substitution. Literature shows that pyridine N-oxides or hydroxypyridines can be selectively halogenated at positions adjacent to nitrogen, though competing substitutions may occur.

  • C–H Fluorination and Subsequent Substitution: A modern approach involves late-stage C–H fluorination at the 2-position using silver(II) fluoride (AgF2), followed by nucleophilic aromatic substitution (SNAr) to replace the fluorine with morpholine. This method offers mild reaction conditions and high selectivity, minimizing side reactions and tolerating various functional groups.

Nucleophilic Aromatic Substitution (S_NAr) with Morpholine

  • The S_NAr reaction of 2-fluoropyridines with morpholine is conducted under mild conditions using bases such as potassium tert-butoxide or sodium hydride in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • The reaction typically proceeds at moderate temperatures (50–120 °C) over several hours (1–18 h), achieving near quantitative conversion to the 2-morpholinyl substituted product.

Esterification to tert-Butyl Ester

  • The carboxylic acid group of the nicotinic acid derivative is protected as a tert-butyl ester, commonly via reaction with tert-butanol under acidic conditions or by using tert-butyl chloroformate in the presence of a base.

  • This step is crucial to improve compound stability and facilitate purification.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
1. Halogenation (Bromination) Electrophilic brominating agent (e.g., NBS) Suitable solvent (e.g., acetonitrile) Room temp to reflux 1–4 High Selective bromination at 5-position of pyridine ring
2. C–H Fluorination AgF_2 (silver(II) fluoride) MeCN 25–50 1–3 79–99 Fluorination at 2-position adjacent to nitrogen; moisture sensitive reagent
3. Nucleophilic Aromatic Substitution (S_NAr) Morpholine, base (KO^tBu or NaH) THF, DMF, or DMSO 50–120 1–18 ~100 Mild conditions tolerated; high selectivity for 2-position substitution
4. Esterification tert-Butanol/acid catalyst or tert-butyl chloroformate/base Various Room temp to reflux 1–6 High Protects carboxylic acid as tert-butyl ester

Research Findings and Notes

  • Mild Reaction Conditions: The use of 2-fluoropyridines as intermediates allows substitution reactions to proceed under milder conditions compared to chloropyridines or bromopyridines, reducing side reactions and increasing functional group tolerance.

  • Functional Group Compatibility: The S_NAr reactions tolerate a wide range of functional groups including ethers, esters, amides, carbamates (tert-butyl carbamates), nitriles, and halides without degradation.

  • Selectivity: High selectivity is observed for substitution at the 2-position fluorine over other halogens (Cl, Br), which is critical for the regioselective introduction of morpholine.

  • Handling of AgF_2: Although silver(II) fluoride is moisture sensitive, studies show that the fluorination step can be performed with minimal special precautions, such as quick weighing in air and sealing under nitrogen, without significant loss in yield.

  • Sequential Tandem Reactions: The combination of C–H fluorination followed by nucleophilic substitution in one-pot or sequential processes enhances overall synthetic efficiency and yield.

Summary Table of Key Reaction Parameters

Reaction Step Key Reagents Base Solvent Temp (°C) Time (h) Yield (%) Comments
Bromination at 5-position N-Bromosuccinimide (NBS) or similar Acetonitrile or EtOAc RT–Reflux 1–4 High Selective monobromination
C–H Fluorination at 2-position AgF_2 MeCN 25–50 1–3 79–99 Moisture sensitive, mild conditions
S_NAr substitution with morpholine Morpholine KO^tBu or NaH THF, DMF, DMSO 50–120 1–18 ~100 High selectivity, broad functional group tolerance
Esterification to tert-butyl ester tert-Butanol or tert-butyl chloroformate Acid catalyst or base Various RT–Reflux 1–6 High Protects carboxylic acid group

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester
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5-Bromo-2-morpholin-4-yl-nicotinic acid tert-butyl ester

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